molecular formula C16H8O6 B8185451 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid CAS No. 42946-22-5

9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid

Cat. No. B8185451
CAS RN: 42946-22-5
M. Wt: 296.23 g/mol
InChI Key: XNKPQVUJZSWOAR-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid is a useful research compound. Its molecular formula is C16H8O6 and its molecular weight is 296.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Opto-Electronic Materials : Dihydroxy-9,10-dihydroanthracene is identified as a potential intermediate in the synthesis of organic opto-electronic materials (Shi-jun Zheng, 2005).

  • Semiconductor Technology : 9,10-Dichlorooctafluoroanthracene serves as a building block for n-type organic semiconductors, essential for efficient electron transport in solid-state devices (J. Tannaci et al., 2007).

  • Organic Electroluminescence : 9,10-diaryl anthracenes are promising materials for OLEDs, particularly blue OLEDs, due to their high thermal stability, electrochemical reversibility, and wide band gap (S. R. Sarsah et al., 2013).

  • Chemical Synthesis : Various derivatives like 1,5-Dimethoxycarbonyl-9,10-dihydro-9,10-ethenoanthracene are synthesized for creating optically active C2-symmetrical derivatives (H. Tatemitsu et al., 1973).

  • Metal-Organic Complexes : Metal-organic complexes with 9,10-dioxo-9,10-dihydroanthracene-1,5-dicarboxylic acid have been synthesized and characterized (Jun-jie Wang et al., 2015).

  • Chiral Solvating Agents : Homochiral forms of certain derivatives show activity as chiral solvating agents in the presence of alcohols and acids (Adriana Port et al., 1996).

  • Chemiluminescence : Fluorescent materials containing derivatives like 9,10-bis(phenylethynyl)anthracene are used for chemiluminescence color control (P. Hanhela et al., 1981).

  • Antibacterial and Antifungal Activities : Amino acid derivatives of 9,10-anthraquinone exhibit antibacterial and antifungal properties against various organisms (Виктор И. Зварич et al., 2014).

  • Redox Flow Batteries : Anthraquinone derivatives like DPivOHAQ and DBAQ are used in redox flow batteries, offering high electron transfer capacities with minimal capacity fade rates (Min Wu et al., 2020).

  • Stereochemical Studies : The stereospecific oxidation of derivatives like 9,10-dihydroanthracene is a focus in studies investigating the stereochemistry of metabolites (S. Resnick et al., 1996).

  • pH-Responsive Behavior : The redox response of hydroxyanthracenediones has been examined using voltammetric techniques across a wide pH range (Khurshid Ahmad et al., 2015).

properties

IUPAC Name

9,10-dioxoanthracene-2,7-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)12-6-8(16(21)22)2-4-10(12)13/h1-6H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKPQVUJZSWOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502101
Record name 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid

CAS RN

42946-22-5
Record name 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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